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molecular formula C8H20N2 B3117740 [2-(Tert-butylamino)ethyl]dimethylamine CAS No. 22687-02-1

[2-(Tert-butylamino)ethyl]dimethylamine

Cat. No. B3117740
M. Wt: 144.26 g/mol
InChI Key: XGPPSKSOIFNAMM-UHFFFAOYSA-N
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Patent
US07666901B2

Procedure details

2-(t-Butylamino)ethylchloride hydrochloride (1.2 g, 7.0 mmol) is dissolved in aqueous dimethylamine solution (40% by weight, 22 mL) in a sealed tube. The mixture is heated in a 140° C. oil bath for six hours, allowed to cool to room temperature, and then is saturated with solid potassium carbonate. The mixture is extracted thrice with ethyl acetate. The combined extracts are dried over anhydrous sodium sulfate, decanted, and concentrated under reduced pressure to give N-t-butyl,N′,N′-dimethylethylenediamine as a light brown liquid (0.57 g, 56%). The crude material is carried on to the following step without further purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:6][CH2:7][CH2:8]Cl)([CH3:5])([CH3:4])[CH3:3].C(=O)([O-])[O-].[K+].[K+].[CH3:16][NH:17][CH3:18]>>[C:2]([NH:6][CH2:7][CH2:8][N:17]([CH3:18])[CH3:16])([CH3:5])([CH3:4])[CH3:3] |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NCCCl
Name
Quantity
22 mL
Type
reactant
Smiles
CNC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted thrice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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